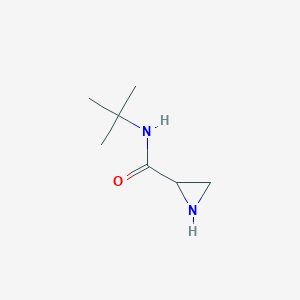
3-Methyl-1,2-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The 1,2-dihydroisoquinoline scaffold is a fundamental structure in many natural products and biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-1,2-dihydroisoquinoline can be synthesized through various synthetic routes. One common method involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones under mild reaction conditions . This reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines in good quantities.
Another method involves the reaction of isoquinoline with ethyl propiolate and thiazolidin-2,4-dione, which generates reactive zwitterionic intermediates that further react to form the desired product . This method also operates under mild conditions and does not require any catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. The reactions are usually carried out in batch reactors with precise control over temperature and reaction time to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
3-Methyl-1,2-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methylisoquinoline.
Reduction: Reduction reactions can convert it to 3-methyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids or bases to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methylisoquinoline
Reduction: 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
3-Methylisoquinoline: The fully aromatic counterpart of 3-Methyl-1,2-dihydroisoquinoline.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a partially saturated ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6,11H,7H2,1H3 |
InChIキー |
WPUGJRMMUDEGMK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)


![2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11922409.png)







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)

